1-Fmoc-4-carboxymethylene-piperidine
Overview
Description
Preparation Methods
The synthesis of 1-Fmoc-4-carboxymethylene-piperidine typically involves the protection of the piperidine nitrogen with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the piperidine derivative with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and bases like piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Fmoc-4-carboxymethylene-piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fmoc-4-carboxymethylene-piperidine is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Medicine: It is used in the design and synthesis of therapeutic peptides and other bioactive molecules.
Industry: The compound finds applications in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Fmoc-4-carboxymethylene-piperidine involves the protection of the piperidine nitrogen, which prevents unwanted side reactions during peptide synthesis . The Fmoc group can be selectively removed under basic conditions, typically using piperidine in DMF, to reveal the free amine group for further reactions . This selective deprotection is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
1-Fmoc-4-carboxymethylene-piperidine can be compared with other Fmoc-protected piperidine derivatives, such as:
Fmoc-4-amino-(1-carboxymethyl) piperidine: Similar in structure but with an amino group instead of a carboxymethylene group.
Fmoc-4-methylpiperidine: Contains a methyl group instead of a carboxymethylene group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability, making it suitable for specialized applications in peptide synthesis .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,20H,9-12,14H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZRISRNYKBAKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722950 | |
Record name | (1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-82-8 | |
Record name | (1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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